

UPLC-MS/MS parameters for high-throughput N5-Methyllamotrigine screening

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Compound of Interest

Compound Name: N5-Methyllamotrigine

CAS No.: 1373243-86-7

Cat. No.: B584105

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Application Note: High-Throughput UPLC-MS/MS Screening for **N5-Methyllamotrigine**

Executive Summary

This application note details a robust, high-throughput UPLC-MS/MS protocol for the screening and quantification of **N5-Methyllamotrigine** (CAS: 1373243-86-7), a structural analog and potential impurity/metabolite of the antiepileptic drug Lamotrigine. While Lamotrigine metabolism is dominated by N2-glucuronidation, the methylated derivatives (N2-methyl and N5-methyl) represent critical targets for impurity profiling and detailed pharmacokinetic monitoring.

The method utilizes a sub-2

m particle hybrid C18 column coupled with positive electrospray ionization (ESI+) tandem mass spectrometry. The workflow is optimized for speed (2.5-minute runtime) without compromising the chromatographic resolution required to distinguish the target N5-isomer from its N2-methyl isobar and the parent drug.

Scientific Rationale & Mechanistic Insight

The Challenge of Isomeric Separation

Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) possesses multiple nitrogen sites susceptible to substitution.

- Target Analyte: **N5-Methylamotrigine** (Methylation at the exocyclic amino group at position 5).
- Critical Isobar: N2-Methylamotrigine (Methylation at the ring nitrogen N2).
- Parent Interference: Lamotrigine (MW 256.1) is present at concentrations orders of magnitude higher than its methylated analogs (MW 270.1).

Mechanistic Choice: A high-strength silica (HSS) or bridged ethyl hybrid (BEH) C18 column is selected over Phenyl-Hexyl phases. The BEH C18 provides superior stability at high pH, but here we utilize acidic conditions (Formic Acid) where the basic triazine moiety is protonated (). The C18 phase maximizes hydrophobic interaction differences between the exocyclic methyl (N5) and endocyclic methyl (N2) variants.

Mass Spectrometry Strategy

The method relies on Multiple Reaction Monitoring (MRM).

- Precursor:

m/z.

- Fragmentation: Lamotrigine typically fragments via the loss of the amidine moiety or ring cleavage. The N5-methyl group, being on the exocyclic amine, alters the fragmentation energetics compared to the ring-methylated N2 isomer.
- Quantification Transition:

(Loss of 45 Da, consistent with the characteristic triazine fragmentation observed in the parent).

Materials & Instrumentation

- LC System: Ultra-Performance Liquid Chromatography (UPLC) system (e.g., Waters ACQUITY or Agilent 1290 Infinity II) capable of 15,000+ psi.
- MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS).

- Column: ACQUITY UPLC BEH C18, 1.7 m, 2.1 x 50 mm (Part No. 186002350).
- Reagents: LC-MS Grade Methanol, Acetonitrile, Formic Acid, Ammonium Formate.
- Standards:
 - **N5-Methylamotrigine** (Reference Standard, CAS 1373243-86-7).
 - Lamotrigine-D3 (Internal Standard).

Experimental Protocol

Sample Preparation: "Crash & Shoot"

Rationale: Protein precipitation (PPT) is selected for maximum throughput. Solid Phase Extraction (SPE) is reserved for cases requiring lower LOD (< 0.5 ng/mL).

- Aliquot: Transfer 50 L of plasma/serum into a 96-well plate.
- Spike: Add 10 L of Internal Standard (Lamotrigine-D3, 500 ng/mL).
- Precipitate: Add 200 L of ice-cold Acetonitrile containing 0.1% Formic Acid.
- Agitate: Vortex for 2 minutes at 1200 rpm.
- Clarify: Centrifuge at 4,000 x g for 10 minutes at 4°C.
- Transfer: Transfer 100 L of supernatant to a fresh collection plate. Dilute with 100 L of Water (to match initial mobile phase strength).

UPLC Conditions

Parameter	Setting
Mobile Phase A	Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	0.600 mL/min
Column Temp	45°C
Injection Vol	2.0 L
Run Time	2.5 Minutes

Gradient Profile:

- 0.0 - 0.2 min: 5% B (Isocratic Hold - focusing)
- 0.2 - 1.5 min: 5%
95% B (Linear Ramp)
- 1.5 - 1.8 min: 95% B (Wash)
- 1.8 - 1.9 min: 95%
5% B (Return)
- 1.9 - 2.5 min: 5% B (Re-equilibration)

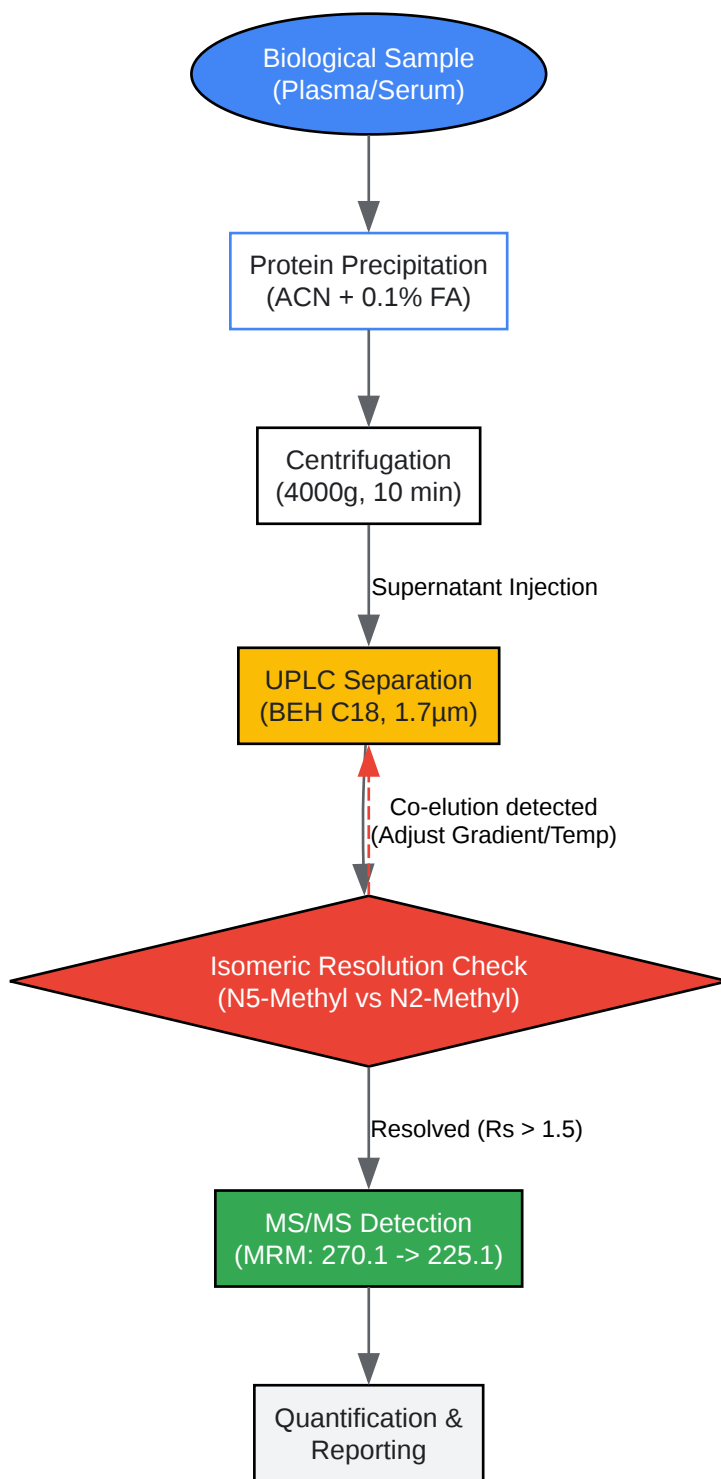
MS/MS Parameters (ESI Positive)

Compound	Precursor (m/z)	Product (m/z)	Cone (V)	CE (eV)	Role
N5-Methyllamotrigine	270.1	225.1	35	28	Quantifier
N5-Methyllamotrigine	270.1	159.0	35	40	Qualifier
Lamotrigine (Parent)	256.1	211.1	35	26	Monitor
Lamotrigine-D3 (IS)	259.1	214.1	35	26	Internal Std

Note: The transition 270.1 -> 225.1 corresponds to the loss of the methyl-amine fragment or similar neutral loss (-45 Da) observed in the parent drug. Collision Energy (CE) should be optimized ± 5 eV during system setup.

Workflow Visualization

The following diagram illustrates the logical flow of the screening method, emphasizing the critical decision point regarding isomer separation.



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Caption: Operational workflow for **N5-Methylamotrigine** screening, highlighting the critical checkpoint for isomeric resolution.

Validation & Performance Criteria

To ensure Trustworthiness and Self-Validation, the following criteria must be met before routine analysis:

- Linearity:

over the range of 1.0 ng/mL to 1000 ng/mL.
- Isomer Selectivity: Inject a mixed standard of **N5-Methylamotrigine** and N2-Methylamotrigine (if available) or monitor the relative retention time (RRT) vs. Lamotrigine. The N5-methyl derivative is expected to elute slightly later than the N2-methyl isomer due to the shielding of the polar amino group.
- Matrix Effect: Post-column infusion should show no significant ion suppression zones (>20% signal drop) at the retention time of the analyte (approx 1.2 min).

Troubleshooting the Isomers

If **N5-Methylamotrigine** and N2-Methylamotrigine co-elute:

- Action: Lower the mobile phase pH (increase Formic acid to 0.2%) or switch methanol for acetonitrile to alter selectivity.
- Action: Decrease column temperature to 35°C to increase steric selectivity.

References

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- Toronto Research Chemicals. (2024). **N5-Methylamotrigine** Product Data Sheet (CAS 1373243-86-7). [Link](#)

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